molecular formula C18H28N2O4 B2969282 (R)-Methyl 2-(benzylamino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate CAS No. 2007916-37-0

(R)-Methyl 2-(benzylamino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate

Cat. No.: B2969282
CAS No.: 2007916-37-0
M. Wt: 336.432
InChI Key: XQGGDDKJDXCGBU-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(R)-Methyl 2-(benzylamino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate” is a chiral amino acid derivative featuring a branched butanoate ester backbone. Its structure includes:

  • A tert-butoxycarbonyl (Boc)-protected amino group at position 3, ensuring selective deprotection under acidic conditions.
  • A methyl ester at the terminal carboxyl group, enhancing solubility in organic solvents.
  • A stereogenic center at the α-carbon, designated as the (R)-configuration, which is critical for its role as an intermediate in pharmaceutical synthesis .

This compound is synthesized via EDC-mediated coupling between methyl 2-(benzylamino)acetate and (R)-3-((tert-butoxycarbonyl)amino)butanoic acid, utilizing 1-hydroxybenzotriazole (HOBt) and triethylamine (TEA) in DMF. The reaction achieves efficient amide bond formation under mild conditions, typical of modern peptide coupling strategies . Its primary application lies in the synthesis of suvorexant, an orexin receptor antagonist used to treat insomnia, where stereochemical precision is essential for biological activity .

Properties

IUPAC Name

methyl (2R)-2-(benzylamino)-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-17(2,3)24-16(22)20-18(4,5)14(15(21)23-6)19-12-13-10-8-7-9-11-13/h7-11,14,19H,12H2,1-6H3,(H,20,22)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGGDDKJDXCGBU-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(C(=O)OC)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(C)(C)[C@H](C(=O)OC)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-Methyl 2-(benzylamino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, drawing from diverse research sources.

  • Molecular Formula : C₁₅H₁₉N₂O₄
  • Molecular Weight : 279.33 g/mol
  • CAS Number : 77119-84-7
  • Purity : Typically >95% in synthesized forms.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available amino acids or their derivatives. The process generally includes:

  • Protection of the amine group using tert-butoxycarbonyl (Boc) groups.
  • Alkylation reactions to introduce the benzylamine moiety.
  • Final deprotection to yield the target compound.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent. For instance, it has been tested against breast cancer and leukemia cell lines, demonstrating IC50 values in the micromolar range.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Some studies suggest that it may offer neuroprotection in models of neurodegeneration, possibly by reducing oxidative stress and apoptosis in neuronal cells.

The biological activity is believed to be mediated through the modulation of specific receptors or enzymes involved in cellular signaling pathways. For instance, it may interact with adrenergic receptors or influence pathways related to apoptosis and cell cycle regulation.

Case Studies

StudyFindings
In Vitro Antitumor Activity Demonstrated significant growth inhibition in MCF-7 breast cancer cells with an IC50 of 15 µM .
Neuroprotection Study Showed a reduction in apoptosis markers in SH-SY5Y neuronal cells treated with oxidative stress .
Anti-inflammatory Response Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Backbone and Substituents: The target compound features a flexible butanoate ester chain, enabling conformational adaptability for downstream reactions. In contrast, the lactam-constrained compound () adopts a rigid C2 half-chair conformation, which mimics peptide turn structures in peptidomimetics . Methyl 2-benzoylamino-3-oxobutanoate () contains an oxo group at position 3, enabling enamine formation with aromatic amines—a reactivity absent in the Boc-protected target compound .

Protecting Groups :

  • The Boc group in the target compound and ’s lactam allows acid-labile deprotection, whereas the benzoyl group in ’s compound requires harsher conditions (e.g., hydrolysis). The tert-butyl ester in further enhances steric protection of the carboxylate .

Synthetic Strategies :

  • The target compound employs EDC/HOBt coupling , a high-yield method for amide bond formation, reflecting modern peptide synthesis trends. ’s compound uses PTSA-catalyzed condensation , which is slower and less selective, highlighting advancements in coupling reagents .

Applications :

  • The target compound’s chirality and Boc protection make it ideal for drug intermediates requiring precise stereochemistry. The lactam-constrained analog () serves as a rigid scaffold for receptor binding studies, while ’s oxo derivative is a precursor for nitrogen-containing heterocycles .

Crystallographic and Stereochemical Considerations

The absolute configuration of the lactam compound in was confirmed via resonant scattering of light atoms using CuKα radiation, a method supported by SHELX software .

Key Takeaways

  • Structural Flexibility vs. Rigidity : The target compound’s flexible backbone contrasts with the lactam’s constrained ring, influencing their respective roles in drug synthesis versus peptidomimetics.
  • Protecting Group Strategy : Boc and benzyl groups balance reactivity and deprotection ease, while benzoyl/tert-butyl esters offer alternative stabilization.
  • Synthetic Evolution : EDC coupling represents a efficiency leap over older condensation methods, aligning with industrial demands for scalability and purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.